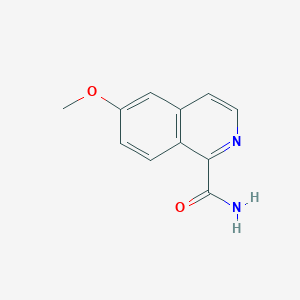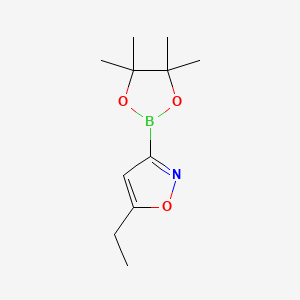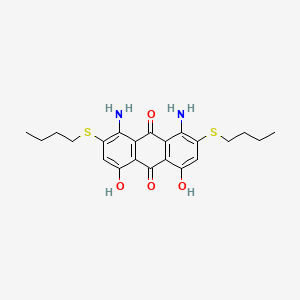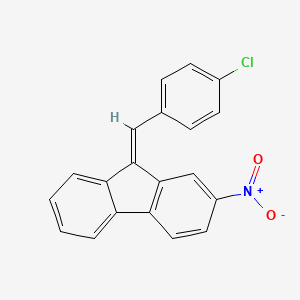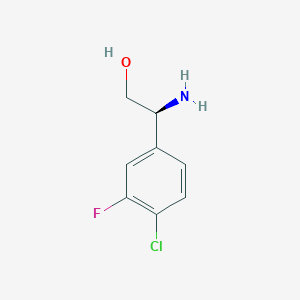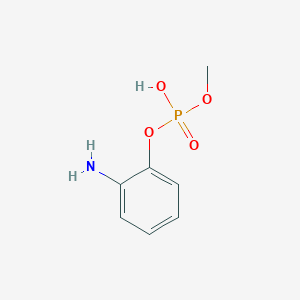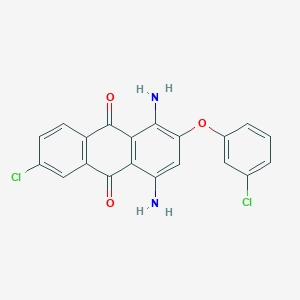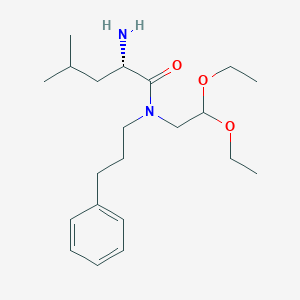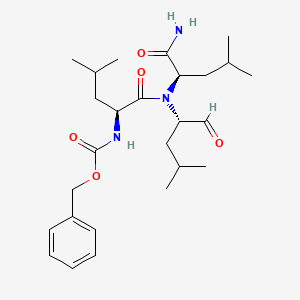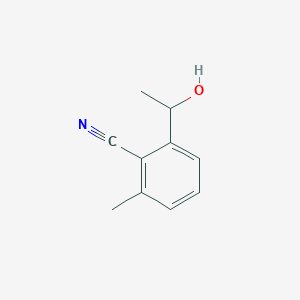
1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound features functional groups such as an amino group, an ethylbenzoyl group, and a nitro group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One possible route includes:
Nitration: Introduction of the nitro group to the anthracene core.
Acylation: Addition of the ethylbenzoyl group through Friedel-Crafts acylation.
Amination: Introduction of the amino group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Potential use in studying biological processes due to its structural properties.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present in the compound. For example, the nitro group may undergo reduction to form reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-2-(4-methylbenzoyl)-4-nitroanthracene-9,10-dione
- 1-Amino-2-(4-ethylbenzoyl)-4-chloroanthracene-9,10-dione
Uniqueness
1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of the ethylbenzoyl group, in particular, differentiates it from other anthraquinone derivatives.
Propriétés
Numéro CAS |
89868-49-5 |
|---|---|
Formule moléculaire |
C23H16N2O5 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
1-amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C23H16N2O5/c1-2-12-7-9-13(10-8-12)21(26)16-11-17(25(29)30)18-19(20(16)24)23(28)15-6-4-3-5-14(15)22(18)27/h3-11H,2,24H2,1H3 |
Clé InChI |
CRBOYVWCCQNSGJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)

